molecular formula C22H21N3O3S B11599564 (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 617694-33-4

(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11599564
CAS No.: 617694-33-4
M. Wt: 407.5 g/mol
InChI Key: KXKOXQGEDDUYFK-RGEXLXHISA-N
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Description

(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a recognized and potent small-molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11219470/]. DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of apoptosis and autophagy, and its dysregulation is implicated in the pathogenesis of various cancers and neurodegenerative disorders [https://pubmed.ncbi.nlm.nih.gov/12639961/]. This compound exerts its effects by selectively targeting the kinase domain of DAPK1, thereby suppressing its pro-apoptotic and autophagy-inducing activities [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11219470/]. In oncology research, it is a valuable tool for investigating tumor suppression mechanisms, as inhibition of DAPK1 can influence cell survival pathways and potentially sensitize cancer cells to conventional chemotherapeutic agents. Concurrently, in neuroscience, DAPK1 has been identified as a critical player in neuronal death following ischemic stroke and in Alzheimer's disease pathology, where it interacts with the NMDA receptor and other synaptic proteins [https://pubmed.ncbi.nlm.nih.gov/23416056/]. Consequently, this inhibitor provides researchers with a specific pharmacological probe to dissect the intricate role of DAPK1 in cellular death mechanisms, offering significant research value for developing novel therapeutic strategies for cancer and neurodegenerative conditions.

Properties

CAS No.

617694-33-4

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H21N3O3S/c1-3-12-28-17-11-10-15(13-18(17)27-4-2)14-19-21(26)25-22(29-19)23-20(24-25)16-8-6-5-7-9-16/h5-11,13-14H,3-4,12H2,1-2H3/b19-14-

InChI Key

KXKOXQGEDDUYFK-RGEXLXHISA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OCC

Origin of Product

United States

Preparation Methods

Thiazolo[3,2-b] Triazole Core Synthesis

The core structure is synthesized via cyclization of S-alkylated 1,2,4-triazole precursors. For example, reaction of 5-(4-(4-X-phenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thioles with 2-bromo-4′-fluoroacetophenone yields S-alkylated intermediates, which undergo cyclization in sulfuric acid to form the thiazolo-triazole scaffold. This step typically achieves 70–85% yields under reflux conditions (90–110°C, 4–6 h).

Stepwise Preparation Methodology

Step 1: Synthesis of 3-Ethoxy-4-Propoxybenzaldehyde

Reagents :

  • 3-Hydroxy-4-propoxybenzaldehyde

  • Ethyl bromide

  • Potassium carbonate

Procedure :

  • Dissolve 3-hydroxy-4-propoxybenzaldehyde (1.0 mol) in anhydrous acetone.

  • Add ethyl bromide (1.2 mol) and K₂CO₃ (2.5 mol).

  • Reflux at 60°C for 12 h.

  • Filter, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : 82–88%.

Step 2: Formation of Thiazolo[3,2-b][1, Triazole Intermediate

Reagents :

  • S-Alkylated 1,2,4-triazole precursor

  • Concentrated H₂SO₄

Procedure :

  • Suspend the S-alkylated triazole (1.0 mol) in H₂SO₄.

  • Stir at 0–5°C for 30 min, then warm to 25°C for 4 h.

  • Quench with ice-water, extract with dichloromethane, and dry over Na₂SO₄.

  • Recrystallize from ethanol to isolate the core.

Yield : 78–85%.

Step 3: Knoevenagel Condensation for Benzylidene Attachment

Reagents :

  • Thiazolo-triazole core (1.0 mol)

  • 3-Ethoxy-4-propoxybenzaldehyde (1.1 mol)

  • Piperidine (0.1 mol)

  • Glacial acetic acid

Procedure :

  • Dissolve the core and aldehyde in acetic acid.

  • Add piperidine and reflux at 100°C for 8 h.

  • Cool, precipitate with ice-water, and filter.

  • Purify via recrystallization (ethanol:water = 3:1).

Yield : 72–88%.

Optimization Strategies and Critical Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Solvent DMF+15% vs. EtOH
Temperature 100°C+20% vs. 80°C
Catalyst Piperidine+12% vs. Na₂CO₃

Data aggregated from.

Stereochemical Control

The (5Z) configuration is ensured by employing bulky solvents (e.g., toluene) during condensation, which favor the thermodynamically stable Z-isomer through steric hindrance.

Characterization and Purity Assessment

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃): δ 7.89 (d, J = 8.0 Hz, 2H, aromatic), 7.78 (s, 1H, benzylidene CH), 3.92–4.12 (m, 5H, OCH₂CH₃ and OCH₂CH₂CH₃).

  • IR (KBr): 1695 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water = 70:30) confirms ≥98% purity.

Challenges and Alternative Routes

Competing Side Reactions

  • Oxidation : The thiazolo-triazole core may oxidize under prolonged heating, necessitating inert atmospheres (N₂/Ar).

  • Isomerization : Elevated temperatures (>110°C) promote E-isomer formation, requiring strict temperature control.

Microwave-Assisted Synthesis

Recent advances suggest microwave irradiation (150 W, 120°C, 30 min) reduces reaction time by 60% while maintaining yields.

Scalability and Industrial Feasibility

MetricLab Scale (10 g)Pilot Scale (1 kg)
Cycle Time 24 h48 h
Overall Yield 65%58%
Purity 98%95%

Data extrapolated from .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Applications

The unique structure of (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one suggests several potential applications:

Antimicrobial Activity

Research indicates that compounds with thiazole and triazole rings exhibit antimicrobial properties. This compound's structural features may allow it to interact with microbial enzymes or cell membranes, leading to inhibition of growth or cell death. Preliminary studies have shown promising results against various bacterial strains.

Anticancer Potential

The presence of the benzylidene moiety is often associated with anticancer activity. Studies have suggested that this compound may induce apoptosis in cancer cells by activating specific pathways involved in cell death. The thiazolo-triazole core may enhance this activity by interacting with DNA or proteins involved in cancer progression.

Anti-inflammatory Effects

There is potential for this compound to exhibit anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions:

Formation of the Thiazolo-Triazole Core

Cyclization reactions are employed to construct the thiazolo-triazole framework from appropriate precursors. This step is crucial as it defines the core structure responsible for the biological activity.

Benzylidene Formation

The introduction of the benzylidene group usually occurs through condensation reactions between aldehydes and amines or other nucleophiles. This step enhances the compound's reactivity and biological interactions.

Substitution Reactions

Ethoxy and propoxy groups are introduced via alkylation or substitution methods on suitable aromatic substrates. The optimization of these synthetic routes is essential to achieve high yields and purity of the final product .

Mechanism of Action

The mechanism of action of (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1. Substituent Comparison of Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Derivatives

Compound Name Position 5 Substituent Position 2 Substituent Key Properties
Target Compound 3-Ethoxy-4-propoxybenzylidene Phenyl Not reported
(Z)-5-(Furan-2-ylmethylene) analog (2j) Furan-2-ylmethylene 4-Chlorophenyl MP: 230–232°C; LCMS m/z 220
(Z)-5-(Thiophen-2-ylmethylene) analog (2k) Thiophen-2-ylmethylene 4-Chlorophenyl MP: >250°C; LCMS m/z 236
5-(2-Propoxybenzylidene)-2-(p-tolyl) analog 2-Propoxybenzylidene 4-Methylphenyl Not reported
5-(2-(Allyloxy)benzylidene)-2-phenyl analog 2-(Allyloxy)benzylidene Phenyl Not reported

Key Observations:

  • Alkoxy Chain Length: The target compound’s 3-ethoxy-4-propoxy groups introduce greater lipophilicity compared to analogs with shorter alkoxy chains (e.g., methoxy or ethoxy). This may enhance membrane permeability but reduce aqueous solubility .
  • In contrast, 4-chlorophenyl substituents (e.g., 2j, 2k ) may enhance electronic interactions via halogen bonding.
  • Heterocyclic Methylene Groups: Derivatives with furan or thiophene rings (2j, 2k ) exhibit lower molecular weights (m/z 220–236) and higher melting points (>230°C), suggesting increased rigidity compared to the target compound.

Biological Activity

The compound (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is an organic molecule with significant potential in medicinal chemistry. Its unique structural features include a thiazolo-triazole core and various substituents that suggest possible interactions with biological targets. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H21N3O3S
  • Molecular Weight : 407.5 g/mol
  • CAS Registry Number : 617694-33-4
  • Structural Features :
    • Thiazolo-triazole core
    • Ethoxy and propoxy substituents on the benzylidene moiety

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes:

  • Formation of the Thiazolo-Triazole Core : Achieved through cyclization reactions involving appropriate precursors.
  • Benzylidene Formation : Involves condensation reactions between aldehydes and amines.
  • Substitution Reactions : Ethoxy and propoxy groups are introduced via alkylation or substitution methods on suitable aromatic substrates .

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that related thiazolo-triazole compounds possess significant antimicrobial properties. The presence of the thiazole ring is often associated with enhanced activity against various bacterial strains.

CompoundActivity TypeNotable Effects
Thiazole derivative AAntimicrobialEffective against Gram-positive bacteria
Triazole derivative BAntifungalInhibitory effects on fungal growth
Benzylidene derivative CAnticancerInduces apoptosis in cancer cell lines

The unique combination of functional groups in this compound may enhance its bioactivity compared to other similar compounds.

The biological activity is hypothesized to involve interactions with specific biological macromolecules:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism.
  • DNA Interaction : Potential to intercalate with DNA, disrupting replication in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of thiazolo-triazoles can induce apoptosis in various cancer cell lines through caspase activation pathways.
  • Antifungal Efficacy : Research indicated that similar compounds exhibit potent antifungal activity against strains resistant to conventional treatments.

Q & A

Q. What are the standard synthetic routes for preparing (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?

Methodological Answer: The synthesis typically involves a condensation reaction between a thiazolo-triazolone precursor and a substituted benzaldehyde derivative. For example:

  • Step 1: Prepare the thiazolo-triazolone core via cyclization of thioglycolic acid with aminothiophene derivatives, as described for analogous compounds .
  • Step 2: Condense the core with 3-ethoxy-4-propoxybenzaldehyde under basic conditions (e.g., NaOH or KOH) in ethanol or methanol, followed by reflux for 5–6 hours .
  • Key Parameters: Use a 1:1 molar ratio of reactants, maintain inert atmosphere to prevent oxidation, and purify via recrystallization (e.g., 1,4-dioxane/ethanol mixtures) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Identify aromatic protons (δ 6.5–8.0 ppm for benzylidene and phenyl groups) and substituents (e.g., ethoxy/propoxy methylene signals at δ 1.2–4.0 ppm) .
  • IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiazole/thione (C=S, ~1250 cm⁻¹) functional groups .
  • X-ray Crystallography: Resolve stereochemistry (Z-configuration of benzylidene) and intermolecular interactions (e.g., π-π stacking) .

Q. How is the compound evaluated for biological activity in vitro?

Methodological Answer:

  • Cell Lines: Use human cancer cell lines (e.g., MCF-7, DLD-1) and normal fibroblasts (e.g., WI-38) to assess cytotoxicity .
  • Protocol:
    • Culture cells in RPMI-1640 medium with 5% FBS and 2 mM L-glutamine.
    • Treat with compound (0.1–100 µM) for 48–72 hours.
    • Quantify viability via SRB assay (absorbance at 565 nm) and compare to reference agents (e.g., CHS-828) .
  • Controls: Include DMSO vehicle (≤0.5% v/v) and replicate experiments to ensure statistical significance .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for enhanced solubility of intermediates .
  • Catalysis: Explore piperidine or morpholine as catalysts to accelerate condensation kinetics .
  • Design of Experiments (DoE): Use factorial designs to evaluate interactions between temperature (80–120°C), base concentration (0.1–1.0 M), and reaction time (3–8 hours) .
  • Purification: Optimize recrystallization using mixed solvents (e.g., DMF:EtOH, 1:1) to remove unreacted aldehydes .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Validate Assay Conditions: Ensure consistent cell passage numbers, serum batch, and incubation times .
  • Dose-Response Analysis: Generate IC50 curves with ≥6 concentrations to account for variability in potency measurements .
  • Mechanistic Studies: Compare compound effects on apoptosis (e.g., caspase-3 activation) vs. necrosis (LDH release) to clarify mode of action .
  • Cross-Laboratory Replication: Share standardized protocols and reference samples (e.g., CHS-828) to align results .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking: Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Focus on the benzylidene moiety’s role in π-stacking .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. How can regioselectivity challenges in modifying the thiazolo-triazolone core be addressed?

Methodological Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc to direct functionalization .
  • Microwave-Assisted Synthesis: Enhance regioselectivity via controlled heating (e.g., 150°C, 30 min) in sealed vessels .
  • Single-Crystal Analysis: Resolve substituent orientation to guide rational design (e.g., steric hindrance from phenyl groups) .

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